molecular formula C11H11N5S2 B14051796 Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate CAS No. 1221974-20-4

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate

Katalognummer: B14051796
CAS-Nummer: 1221974-20-4
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: CHZRMJDXJDELIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is a heterocyclic compound that features both pyrazine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate typically involves the reaction of 4-chloropyrimidine with pyrazine derivatives under reflux conditions in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl (6-(pyrazin-2-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to its dual pyrazine and pyrimidine rings, which provide distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new coordination complexes and exploring novel therapeutic applications .

Eigenschaften

CAS-Nummer

1221974-20-4

Molekularformel

C11H11N5S2

Molekulargewicht

277.4 g/mol

IUPAC-Name

1,1-bis(methylsulfanyl)-N-(6-pyrazin-2-ylpyrimidin-4-yl)methanimine

InChI

InChI=1S/C11H11N5S2/c1-17-11(18-2)16-10-5-8(14-7-15-10)9-6-12-3-4-13-9/h3-7H,1-2H3

InChI-Schlüssel

CHZRMJDXJDELIB-UHFFFAOYSA-N

Kanonische SMILES

CSC(=NC1=NC=NC(=C1)C2=NC=CN=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.